N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methyl Group: The methyl group at the 6-position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Thioether Formation: The thioether linkage is formed by reacting the benzothiazole derivative with 4-methylthiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the thioether derivative with chloroacetyl chloride or a similar reagent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitrated or halogenated benzothiazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Potential therapeutic agent for diseases where benzothiazole derivatives have shown efficacy, such as cancer, neurodegenerative diseases, and infections.
Industry: As a precursor for the synthesis of materials with specific properties, such as dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole core is known to interact with various biological targets, leading to diverse pharmacological activities.
Chemical Reactivity: The compound’s reactivity is influenced by the functional groups present, such as the thioether and acetamide groups, which can participate in various chemical reactions.
Comparison with Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can be compared with other benzothiazole derivatives:
Similar Compounds: 2-aminobenzothiazole, 6-methylbenzothiazole, 2-(4-methylphenylthio)benzothiazole
Uniqueness: The presence of both the thioether and acetamide groups in the same molecule may confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-3-6-13(7-4-11)21-10-16(20)19-17-18-14-8-5-12(2)9-15(14)22-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLCLWXPZXIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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